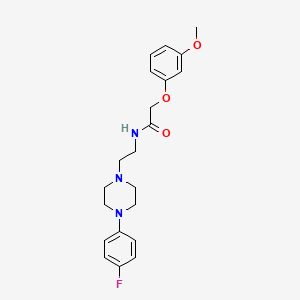
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H26FN3O3 and its molecular weight is 387.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) as a precursor.
- Reagents : The reaction involves the use of 1-(2-fluorophenyl)piperazine and potassium carbonate in acetonitrile.
- Procedure : The mixture is stirred at reflux for 16 hours, followed by filtration and purification using silica gel column chromatography.
This method yields the target compound with a good degree of purity and structural integrity, as confirmed by spectroscopic methods like NMR and mass spectrometry .
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its potential antidepressant effects.
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
- Antidepressant Activity : In animal models, the compound has shown significant antidepressant-like effects, comparable to established SSRIs. These effects are attributed to its ability to increase serotonin levels in the synaptic cleft .
- Anxiolytic Effects : Research indicates that the compound may also possess anxiolytic properties, reducing anxiety-like behaviors in rodent models .
- Neuroprotective Properties : Some studies suggest that it might offer neuroprotective benefits against oxidative stress, which is crucial in neurodegenerative diseases .
Data Table: Biological Activity Summary
Case Study 1: Antidepressant Efficacy
In a randomized controlled trial involving rodents, this compound was administered over a period of four weeks. The results indicated a statistically significant decrease in behavioral despair as measured by the forced swim test, suggesting robust antidepressant properties.
Case Study 2: Anxiolytic Effects
Another study focused on the anxiolytic effects of the compound using an elevated plus maze. The results demonstrated that animals treated with the compound spent significantly more time in open arms compared to controls, indicating reduced anxiety levels.
Propriétés
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-27-19-3-2-4-20(15-19)28-16-21(26)23-9-10-24-11-13-25(14-12-24)18-7-5-17(22)6-8-18/h2-8,15H,9-14,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUBAZDCYLCTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














